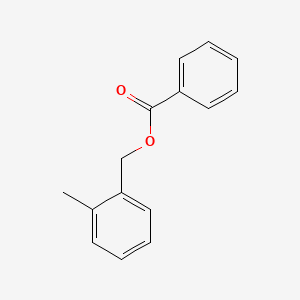

2-Methylbenzyl benzoate

Descripción

2-Methylbenzyl benzoate is a benzoic acid ester derivative featuring a benzyl group substituted with a methyl group at the ortho position. This structural modification distinguishes it from simpler benzoate esters like benzyl benzoate or methyl benzoate. The compound is of interest in organic synthesis, fragrance formulation, and pharmaceutical research due to its unique steric and electronic properties.

Propiedades

Número CAS |

38418-11-0 |

|---|---|

Fórmula molecular |

C15H14O2 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(2-methylphenyl)methyl benzoate |

InChI |

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)11-17-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |

Clave InChI |

NAIUTWJYNXOVNP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1COC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methylbenzyl benzoate can be synthesized through the esterification of benzoic acid with 2-methylbenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.

Industrial Production Methods

In industrial settings, the production of 2-methylbenzyl benzoate follows similar principles but on a larger scale. The process involves the continuous feeding of benzoic acid and 2-methylbenzyl alcohol into a reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylbenzyl benzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: 2-Methylbenzyl alcohol.

Substitution: Nitro-substituted derivatives of 2-methylbenzyl benzoate.

Aplicaciones Científicas De Investigación

2-Methylbenzyl benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Mecanismo De Acción

The mechanism of action of 2-methylbenzyl benzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and 2-methylbenzyl alcohol, which may exert biological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological studies or as a fragrance ingredient .

Comparación Con Compuestos Similares

Comparison with Similar Benzoate Esters

Structural and Physical Properties

Benzoate esters vary significantly in physical properties depending on substituents. Key comparisons include:

Table 1: Physical Properties of Selected Benzoate Esters

Key Observations :

Research Findings and Data Gaps

- Odor Profiles : Substituted benzoates like hexyl and benzyl benzoate show odor variation tied to alkyl chain length and functional groups .

- Conformational Stability : Methyl benzoate’s pressure-dependent conformational changes suggest that 2-methylbenzyl benzoate may exhibit unique phase behaviors under stress .

Unresolved Questions :

- Detailed spectroscopic data (e.g., NMR, IR) for 2-methylbenzyl benzoate are needed to confirm structural influences on reactivity.

- Comparative studies on biodegradation pathways (e.g., via Rhodococcus sp. CS-1 ) could elucidate environmental impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.